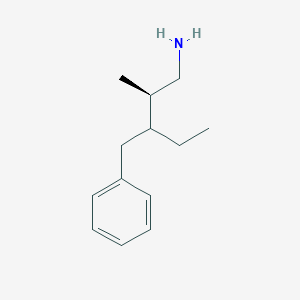
(2R)-3-Benzyl-2-methylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Benzyl-2-methylpentan-1-amine is an organic compound with a chiral center, making it an enantiomer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Benzyl-2-methylpentan-1-amine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pentanone, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-Benzyl-2-methylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(2R)-3-Benzyl-2-methylpentan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-3-Benzyl-2-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include signal transduction mechanisms, such as the activation or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-Benzyl-2-methylpentan-1-amine: The enantiomer of the compound, which may have different biological activities.
3-Benzyl-2-methylpentan-1-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
2-Methyl-3-phenylpropan-1-amine: A structurally similar compound with different substitution patterns.
Uniqueness
(2R)-3-Benzyl-2-methylpentan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it valuable in the development of enantioselective pharmaceuticals and as a tool in stereochemical studies.
Propriétés
IUPAC Name |
(2R)-3-benzyl-2-methylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3/t11-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGLQIAKBCFCBC-AMGKYWFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
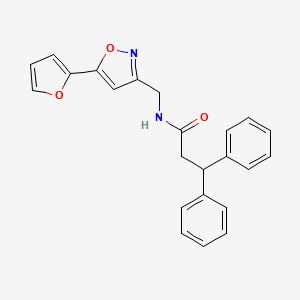
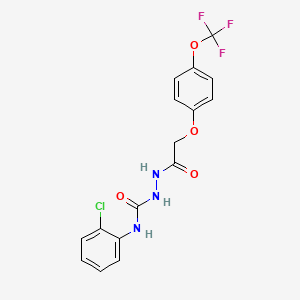
![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)
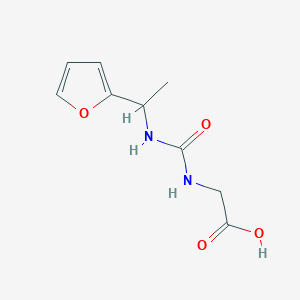
![4-[4-(Oxan-4-yl)pyrimidin-2-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2452785.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B2452787.png)
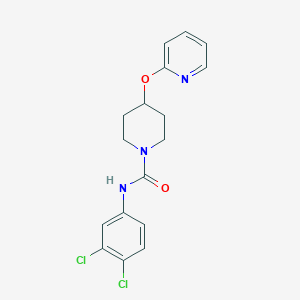
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452791.png)
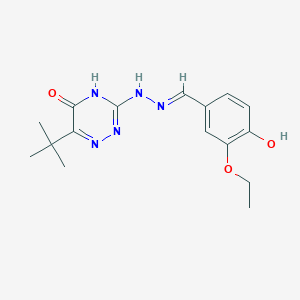
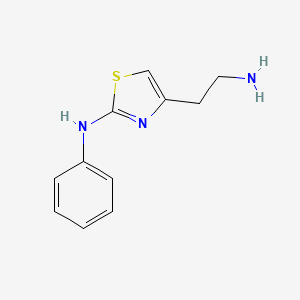
![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2452794.png)
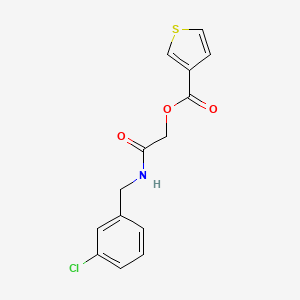
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)
